4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide
Overview
Description
4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide, also known as CF3BBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide involves the inhibition of specific enzymes or ion channels in the target cells. For example, in cancer cells, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression (2). In the brain, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been found to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons (4).
Biochemical and Physiological Effects
4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been found to have various biochemical and physiological effects, depending on the target cells and the specific mechanism of action. In cancer cells, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been shown to induce apoptosis and inhibit cell proliferation (2). In the brain, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been found to modulate the activity of ion channels, which may affect neuronal excitability and synaptic transmission (4).
Advantages and Limitations for Lab Experiments
4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide. One area of interest is the development of new drugs based on 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide as a scaffold, with improved efficacy and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide on ion channels and other targets. Additionally, further studies are needed to explore the potential applications of 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide in other fields, such as immunology and infectious diseases.
Conclusion
In conclusion, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for research have been discussed in this paper. Further research on 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide may lead to the development of new drugs and a better understanding of its effects on biological targets.
Scientific Research Applications
4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been found to have potential applications in various fields of scientific research, including cancer treatment, drug discovery, and neuroscience. In cancer treatment, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) (2). In drug discovery, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been used as a scaffold for the development of new drugs with improved efficacy and selectivity (3). In neuroscience, 4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide has been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders (4).
properties
IUPAC Name |
4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-3-22(4-2)18(24)13-8-9-15(19)16(11-13)21-17(23)12-6-5-7-14(20)10-12/h5-11H,3-4H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDYMWMOSPKIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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